molecular formula C14H19BrFNO2 B3043790 1-(Boc-amino)-3-bromo-1-(3-fluorophenyl)propane CAS No. 924817-99-2

1-(Boc-amino)-3-bromo-1-(3-fluorophenyl)propane

Cat. No. B3043790
CAS RN: 924817-99-2
M. Wt: 332.21 g/mol
InChI Key: CYBHDUKESZKWLC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Boc-amino compounds are a class of organic compounds that contain a Boc (tert-butoxycarbonyl) protected amino group. They are often used as building blocks in organic synthesis . The presence of bromo and fluoro substituents in the compound suggests that it could be used in various organic reactions, including cross-coupling reactions .


Synthesis Analysis

While specific synthesis methods for “1-(Boc-amino)-3-bromo-1-(3-fluorophenyl)propane” are not available, similar compounds are often synthesized through reactions involving organoboronic esters . Protodeboronation of these esters is a common method used in the synthesis of such compounds .


Chemical Reactions Analysis

Boronic esters, such as those likely involved in the synthesis of this compound, are known to participate in various chemical reactions. These include protodeboronation and anti-Markovnikov hydromethylation .


Physical And Chemical Properties Analysis

The physical and chemical properties of “1-(Boc-amino)-3-bromo-1-(3-fluorophenyl)propane” would depend on its exact molecular structure. Boronic acids and their esters are generally only marginally stable in water .

Scientific Research Applications

Hydrolysis Studies

1-(Boc-amino)-3-bromo-1-(3-fluorophenyl)propane: is susceptible to hydrolysis, especially at physiological pH. Researchers have investigated the kinetics of this process, which depends on substituents in the aromatic ring. Understanding its stability in water is crucial for pharmacological applications .

Metal-Free Synthesis of Borinic Acids

Recent advances include a metal-free one-pot synthesis of tetracoordinated borinic acids. These compounds play a role in catalysis and materials science. Researchers have explored their reactivity and potential applications .

Mechanism of Action

The mechanism of action of “1-(Boc-amino)-3-bromo-1-(3-fluorophenyl)propane” would depend on its intended use. Boronic acids and their esters are often used in the design of new drugs and drug delivery devices .

Future Directions

Boronic acids and their esters, such as “1-(Boc-amino)-3-bromo-1-(3-fluorophenyl)propane”, are highly considered compounds for the design of new drugs and drug delivery devices . Future research may focus on developing new synthetic methods and exploring new applications for these compounds .

properties

IUPAC Name

tert-butyl N-[3-bromo-1-(3-fluorophenyl)propyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19BrFNO2/c1-14(2,3)19-13(18)17-12(7-8-15)10-5-4-6-11(16)9-10/h4-6,9,12H,7-8H2,1-3H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYBHDUKESZKWLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CCBr)C1=CC(=CC=C1)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19BrFNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Boc-amino)-3-bromo-1-(3-fluorophenyl)propane

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
1-(Boc-amino)-3-bromo-1-(3-fluorophenyl)propane
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
1-(Boc-amino)-3-bromo-1-(3-fluorophenyl)propane
Reactant of Route 3
Reactant of Route 3
1-(Boc-amino)-3-bromo-1-(3-fluorophenyl)propane
Reactant of Route 4
1-(Boc-amino)-3-bromo-1-(3-fluorophenyl)propane
Reactant of Route 5
Reactant of Route 5
1-(Boc-amino)-3-bromo-1-(3-fluorophenyl)propane
Reactant of Route 6
1-(Boc-amino)-3-bromo-1-(3-fluorophenyl)propane

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.